molecular formula C15H23NO2 B6219006 tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2751620-11-6

tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B6219006
CAS No.: 2751620-11-6
M. Wt: 249.3
InChI Key:
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Description

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate: is a synthetic organic compound characterized by its complex structure, which includes a spirocyclic framework and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the spirocyclic framework followed by the introduction of the ethynyl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The compound can be reduced to form a more saturated version of the spirocyclic framework.

  • Substitution: : The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of more saturated spirocyclic compounds.

  • Substitution: : Formation of substituted ethynyl derivatives.

Scientific Research Applications

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Properties

CAS No.

2751620-11-6

Molecular Formula

C15H23NO2

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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